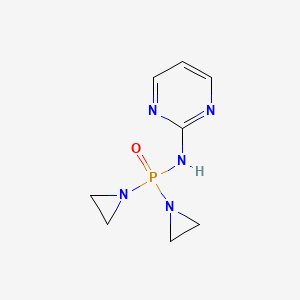
Phosphemide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphemide, also known as phosphazene, refers to a class of organophosphorus compounds characterized by a phosphorus (V) atom double-bonded to a nitrogen atom. These compounds can exist in various structural forms, including cyclic and linear chains. Phosphemides are known for their unique properties, such as high thermal stability, chemical resistance, and versatility in forming polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .
Industrial Production Methods
Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphemides undergo various chemical reactions, including:
Oxidation: Phosphemides can be oxidized to form phosphazene oxides.
Reduction: Reduction reactions can convert phosphazines to phosphine derivatives.
Substitution: Chlorine atoms in phosphazines can be substituted with different organic groups, such as alkoxy, amide, or halogen groups.
Common Reagents and Conditions
Common reagents used in phosphazine reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as RMgX or RLi for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .
Wissenschaftliche Forschungsanwendungen
Phosphemides have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .
Vergleich Mit ähnlichen Verbindungen
Phosphemides are unique due to their high thermal stability and versatility in forming polymers. Similar compounds include:
Cyclophosphazenes: Cyclic compounds with alternating phosphorus and nitrogen atoms.
Polyphosphazenes: Linear or branched polymers with repeating phosphazene units.
Phosphemides stand out due to their ability to form both cyclic and linear structures, making them highly adaptable for various applications .
Eigenschaften
CAS-Nummer |
882-58-6 |
|---|---|
Molekularformel |
C8H12N5OP |
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14) |
InChI-Schlüssel |
IFVGFQAONSKBCR-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |
Kanonische SMILES |
C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |
Key on ui other cas no. |
882-58-6 |
Synonyme |
fosfemid phosphazine phosphemide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















